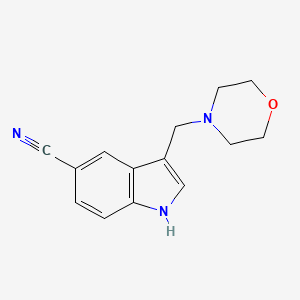

3-(Morpholinomethyl)-1H-indole-5-carbonitrile

Description

3-(Morpholinomethyl)-1H-indole-5-carbonitrile is a heterocyclic compound featuring an indole core substituted with a morpholinomethyl group at the 3-position and a nitrile group at the 5-position.

Structure

3D Structure

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c15-8-11-1-2-14-13(7-11)12(9-16-14)10-17-3-5-18-6-4-17/h1-2,7,9,16H,3-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVZCTCQFINTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CNC3=C2C=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144222 | |

| Record name | Indole-5-carbonitrile, 3-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-79-2 | |

| Record name | Indole-5-carbonitrile, 3-(morpholinomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile, 3-(morpholinomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)-1H-indole-5-carbonitrile typically involves a multi-step process. One common method starts with the Mannich reaction, where 2-cyanoacetic acid, paraformaldehyde, and morpholine are condensed to form 2-(morpholinomethyl)acrylonitrile . This intermediate can then undergo further reactions to introduce the indole moiety and complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-(Morpholinomethyl)-1H-indole-5-carbonitrile has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a starting point for drug development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine moiety can enhance the compound’s binding affinity and selectivity, while the indole ring can interact with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: Morpholinomethyl and aminoethyl groups enhance aqueous solubility due to hydrogen bonding, whereas chlorobutyl and nitroethenyl groups increase lipophilicity .

- Melting Points: Morpholinomethyl derivatives generally exhibit higher melting points (e.g., 89–91°C for 3-(4-aminobutyl)-1H-indole-5-carbonitrile) compared to nitroethenyl analogs .

Drug Discovery

- The morpholinomethyl group is critical in kinase inhibitors due to its dual role in solubility and target binding. For example, AZD1080’s pyridine-morpholine hybrid structure optimizes both pharmacokinetic and pharmacodynamic properties .

- Chlorobutyl and nitroethyl derivatives serve as versatile intermediates for further functionalization, though their synthetic challenges limit scalability .

Biological Activity

3-(Morpholinomethyl)-1H-indole-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole ring system with a morpholinomethyl substituent and a carbonitrile group. Its molecular formula is C12H14N4O, and it possesses unique structural characteristics that contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HCT116 (colon cancer) : The compound showed potent inhibition of cell proliferation with an IC50 value in the low micromolar range.

- A549 (lung cancer) : Similar inhibitory effects were observed, indicating broad-spectrum anticancer potential.

The mechanism behind its anticancer activity involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For instance, it has been reported to interfere with the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. A study highlighted its ability to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value significantly lower than that of standard AChE inhibitors, suggesting a promising profile for further development as a cognitive enhancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and kinases involved in cancer progression.

- Receptor Binding : It may also bind to receptors linked to apoptotic pathways, facilitating programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the morpholinomethyl group or alterations in the carbonitrile moiety could enhance potency or selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cell lines |

| Variation in morpholine substituents | Altered neuroprotective effects |

Case Studies

- In Vivo Efficacy : A recent study evaluated the efficacy of this compound in mouse models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups.

- Neuroprotection : In animal models simulating Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(morpholinomethyl)-1H-indole-5-carbonitrile, and how can yield optimization be approached?

- Methodological Insight : Synthesis of structurally similar indole carbonitriles (e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) involves selective deoxygenation and purification hurdles. For example, chromatography purification is problematic due to intermediate stability . Yield optimization may require alternative solvents (e.g., DMSO with DIPEA) or stepwise temperature control to reduce side reactions. Catalytic methods, such as metal-mediated cross-coupling, could improve efficiency .

Q. How can researchers address purification difficulties for intermediates in the synthesis of morpholinomethyl-substituted indoles?

- Methodological Insight : Crystallization techniques using polar aprotic solvents (e.g., DMSO) or recrystallization from ethanol/water mixtures are preferred over chromatography for thermally sensitive intermediates . Monitoring reaction progress via TLC (Rf ~0.41 for similar compounds) ensures timely termination to minimize degradation .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Insight :

- IR Spectroscopy : Confirm morpholine and nitrile groups via peaks at ~2,204 cm⁻¹ (–CN) and ~1,645 cm⁻¹ (C–N stretch) .

- LCMS/APCI : Use m/z values to verify molecular ions (e.g., [M]⁻ at 277 for analogous compounds) .

- HPLC-PDA : Monitor purity (>98%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does this compound modulate mast cell degranulation, and what experimental models validate this?

- Mechanistic Insight : Analogous compounds like AT9283 inhibit IgE-mediated mast cell activation by targeting Syk kinase, reducing β-hexosaminidase release (IC50: 0.58 μM in RBL-2H3 cells) and cytokine secretion (IL-4 IC50: 0.09 μM; TNF-α IC50: 0.17 μM) . Experimental models include:

- In vitro : RBL-2H3 cells and BMMCs stimulated with DNP-HSA/DNP-IgE to measure degranulation and cytokine ELISA .

- In vivo : Passive cutaneous anaphylaxis (PCA) in mice, with ear swelling histology to assess inhibition .

Q. What contradictions exist in signaling pathway data for morpholinomethyl-substituted inhibitors, and how can they be resolved?

- Data Analysis : AT9283 inhibits LAT and PLCγ1 phosphorylation in BMMCs but not Syk phosphorylation, suggesting cell-specific signaling crosstalk . Discrepancies may arise from:

- Cell type variability : RBL-2H3 (rat basophilic) vs. BMMCs (murine) differences in FcεRI signaling .

- Kinase redundancy : Compensation by Fgr or Lyn kinases in Syk-independent pathways .

Q. How can researchers design experiments to evaluate the dual inhibition of degranulation and cytokine secretion in mast cells?

- Experimental Design :

- Dose-response curves : Test compound concentrations (0.1–10 μM) on β-hexosaminidase release (15 min post-stimulation) and cytokine levels (4–6 hr incubation) .

- Western blotting : Analyze Syk, LAT, and MAPK (Erk/JNK/p38) phosphorylation .

- In vivo correlation : Administer compound orally (10–50 mg/kg) in PCA models, measuring ear thickness and histamine levels .

Methodological Resources

Q. What computational tools are recommended for modeling interactions between this compound and kinase targets?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate binding to Syk kinase (PDB: 3FQR) using morpholinomethyl and indole groups as anchor points .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.